molecular formula C8H13NO3 B034192 Levetiracetam acid CAS No. 103833-72-3

Levetiracetam acid

Numéro de catalogue: B034192
Numéro CAS: 103833-72-3
Poids moléculaire: 171.19 g/mol
Clé InChI: IODGAONBTQRGGG-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidinone ring structure, which contributes to its unique chemical properties.

Mécanisme D'action

Levetiracetam acid, also known as 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- or (2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is a novel anticonvulsant agent used to manage various types of seizures stemming from epileptic disorders . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the synaptic vesicle protein 2A (SV2A) . SV2A is a protein found in the membranes of synaptic vesicles, which are small sacs within nerve cells that store neurotransmitters. This protein plays a crucial role in the regulation of neurotransmitter release, which is essential for the proper functioning of the nervous system .

Mode of Action

This compound interacts with SV2A, leading to a change in the function of this protein . This interaction is believed to decrease the release of synaptic vesicles, thereby reducing the transmission of nerve signals . Moreover, this compound has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Biochemical Pathways

The interaction of this compound with SV2A affects the release of neurotransmitters, which are chemicals that transmit signals across a synapse from one neuron to another . By decreasing the release of synaptic vesicles, this compound can reduce the overactivity in the brain that leads to seizures .

Pharmacokinetics

This compound possesses a wide therapeutic index and little-to-no potential to produce, or be subject to, pharmacokinetic interactions . These characteristics make it a desirable choice over other antiepileptic drugs, which are notorious for having generally narrow therapeutic indexes and a propensity for involvement in drug interactions .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of seizure activity and the potential for antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties . These effects make this compound a possible multitarget drug with clinical applications beyond epilepsy .

Analyse Biochimique

Biochemical Properties

Levetiracetam acid interacts with several enzymes, proteins, and other biomolecules. Its primary mechanism of action involves an interaction with the synaptic vesicle protein 2A (SV2A) . Additionally, it has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating calcium homeostasis, the GABAergic system, and AMPA receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary mechanism of action is through an interaction with the synaptic vesicle protein 2A (SV2A) . This interaction could explain the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound has antioxidant properties and can alter the oxidant–antioxidant status in the hippocampus of rats with temporal lobe epilepsy (TLE) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound has broad-spectrum effects on seizures in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is minimally metabolized within the body, with the major metabolic pathway being the enzymatic hydrolysis of its acetamide group, which produces an inactive carboxylic acid metabolite . This metabolism is independent of hepatic CYP enzymes and is proposed to be driven primarily by type B esterases in the blood and other tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥95% . Its volume of distribution is close to the volume of total body water .

Subcellular Localization

Current studies focus on the prediction of subcellular localization of proteins from their amino acid sequences

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This method provides a convenient route to produce substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- are not extensively documented.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted pyrrolidinone derivatives .

Applications De Recherche Scientifique

Clinical Applications

Levetiracetam is primarily indicated for the treatment of epilepsy, specifically for various seizure types. Its applications include:

  • Partial Onset Seizures : Approved as adjunctive therapy for adults and children aged one month and older, LEV effectively manages partial seizures .
  • Myoclonic Seizures : It is indicated for adults and adolescents (12 years and older) with juvenile myoclonic epilepsy .
  • Primary Generalized Tonic-Clonic Seizures : LEV is used as adjunctive therapy for patients over six years old with idiopathic generalized epilepsy .

Off-Label Uses

Levetiracetam is also employed off-label in several contexts:

  • Status Epilepticus : Often used in emergency settings when traditional therapies are ineffective.
  • Seizure Prophylaxis : It is utilized in patients with subarachnoid hemorrhage and traumatic brain injury (TBI) .
  • Palliative Care : LEV may be administered to manage seizures in terminally ill patients .

Pharmacokinetics

Levetiracetam exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with nearly 100% bioavailability after oral administration.
  • Distribution : Less than 10% protein-bound, minimizing drug interactions.
  • Metabolism : Primarily eliminated unchanged via renal excretion; minimal hepatic metabolism reduces the risk of interactions with other drugs .

Levetiracetam in Glioblastoma Treatment

A study investigated the impact of levetiracetam on survival rates in glioblastoma patients receiving temozolomide (TMZ). Results indicated that patients treated with LEV alongside TMZ experienced significantly longer overall survival (OS) and progression-free survival (PFS) compared to those who did not receive LEV. The study suggested that LEV might sensitize glioblastoma cells to chemotherapy by inhibiting MGMT expression .

Impact on Fluorescence Quality in Neurosurgery

Research highlighted that preoperative administration of levetiracetam could adversely affect fluorescence quality during neurosurgical procedures involving 5-aminolevulinic acid (5-ALA). This finding underscores the need for careful consideration of LEV use in surgical contexts to avoid compromising intraoperative imaging quality .

Neuroprotective Effects

In animal models, levetiracetam demonstrated neuroprotective effects by normalizing levels of presynaptic endocytosis machinery and restoring nonamyloidogenic processing in models of Alzheimer’s disease. These findings suggest potential applications beyond epilepsy treatment, indicating a broader neuroprotective role for LEV .

Table 1: Summary of Levetiracetam Applications

ApplicationAge GroupApproval Status
Partial Onset Seizures≥ 1 monthFDA Approved
Myoclonic Seizures≥ 12 yearsFDA Approved
Tonic-Clonic Seizures≥ 6 yearsFDA Approved
Status EpilepticusAll agesOff-label Use
GlioblastomaAdultsOff-label Use
NeurosurgeryAdultsOff-label Use

Comparaison Avec Des Composés Similaires

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- can be compared with other similar compounds, such as:

The uniqueness of 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- lies in its specific chemical structure and the resulting biological activities, which may differ from those of other pyrrolidinone derivatives.

Activité Biologique

Levetiracetam (LEV) is a widely used antiepileptic drug known for its effectiveness in controlling seizures and its unique mechanisms of action. This article explores the biological activity of levetiracetam acid, particularly focusing on its effects on neurotransmission, antioxidant properties, and overall neuroprotective effects.

Levetiracetam primarily functions by binding to the synaptic vesicle protein SV2A, which plays a crucial role in neurotransmitter release. Research indicates that LEV has an activity-dependent effect on inhibitory transmission, reducing inhibitory postsynaptic currents (IPSCs) in a frequency-dependent manner. This was demonstrated using patch-clamp recordings from CA1 neurons in rat brain slices, showing that LEV significantly impacts high-frequency activity in synaptic terminals .

MechanismDescription
SV2A BindingBinds to SV2A, modulating neurotransmitter release
Inhibitory TransmissionReduces frequency-dependent IPSCs
Calcium ModulationInhibits calcium transients induced by various stimuli in neuronal cells
Antioxidant ActivityExhibits scavenging effects against reactive oxygen species (ROS)

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of levetiracetam, particularly during the progression of temporal lobe epilepsy (TLE). In animal models, LEV administration increased the activity of superoxide dismutase (SOD) and catalase (CAT), while decreasing hydrogen peroxide levels. These findings suggest that LEV may help restore redox balance in the hippocampus, thereby mitigating oxidative stress associated with epilepsy .

Case Study: Antioxidant Effects in TLE Models

In a controlled study involving rats with TLE, LEV was shown to:

  • Significantly increase SOD and CAT activities.
  • Decrease glutathione reductase activity.
  • Reduce oxidative stress markers such as hydrogen peroxide levels.

The results indicated that LEV not only acts as an antiseizure medication but also enhances the antioxidant defense system in the brain during chronic epilepsy .

Neuroprotective Effects

Levetiracetam also exhibits neuroprotective effects beyond its anticonvulsant properties. Chronic treatment with LEV has been shown to reverse hippocampal remodeling and behavioral abnormalities associated with dementia models. This suggests potential applications for LEV in treating cognitive deficits linked to neurodegenerative diseases .

Pharmacokinetics

Levetiracetam is characterized by rapid absorption and high bioavailability. Studies indicate:

  • Absorption : Rapid with a Tmax of less than 1 hour.
  • Distribution : High concentrations found in the brain compared to blood after 24 hours.
  • Metabolism : Primarily through hydroxylation and acetamide hydrolysis; minimal liver enzyme induction observed.

The elimination half-life ranges from 1.3 to 3.9 hours across different species, extending to approximately 7.7 hours in humans .

Propriétés

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGAONBTQRGGG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146081
Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103833-72-3
Record name Levetiracetam acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103833723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GFJ8QXZ6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The enantioselective synthesis of both the (S)— and (R) enantiomers of 1 were disclosed in the U.S. Pat. No. 4,696,942 and U.S. Pat. No. 4,696,943 by the following processes respectively: a) optical resolution of alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, activation of the chiral alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkylhaloformate and subsequent reaction with ammonia; b) cyclizing the chiral S or R amino-butanamide. In the former process, although optical resolution of racemic alpha-ethyl-2-oxo-1-pyrrolidineacetic acid gave (S) or (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with satisfactory optical purity, this resolution provides less than 50% yield of the desired enantiomer, with the remaining (more than 50%) isomer mixture being discarded as a waste. Also, the amide formation step has to be performed at a very low temperature, normally between −30 to −40° C. to prevent epimerization, which is not convenient for large scale preparation. The latter process presents a drawback with the fact that the required enantiomeric precursors, (S)— and (R)-4-[[1-aminocarbonyl)propyl]amino]butyrate or (S)— and (R)—N-[1-(aminocarbonyl)propyl]4-halobutanamide, for the cyclization are not readily available.
[Compound]
Name
( S )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkylhaloformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levetiracetam acid
Reactant of Route 2
Reactant of Route 2
Levetiracetam acid
Reactant of Route 3
Reactant of Route 3
Levetiracetam acid
Reactant of Route 4
Reactant of Route 4
Levetiracetam acid
Reactant of Route 5
Reactant of Route 5
Levetiracetam acid
Reactant of Route 6
Reactant of Route 6
Levetiracetam acid
Customer
Q & A

Q1: What is the significance of Levetiracetam acid in the context of Levetiracetam drug substance?

A1: this compound is identified as a potential degradation product of Levetiracetam in the research paper []. This means that under certain stress conditions, like exposure to heat, light, or acidic/basic environments, Levetiracetam can degrade into this compound.

Q2: How does the research paper address the presence of this compound in Levetiracetam drug substance?

A2: The study focuses on developing and validating a stability-indicating RP-UPLC method []. This method is specifically designed to separate and quantify Levetiracetam from its related substances, including degradation products like this compound. The successful separation ensures accurate determination of Levetiracetam purity and helps in assessing the stability of the drug substance under various conditions.

Q3: What are the analytical method validation parameters reported for this compound in the research?

A3: The research paper reports the limit of detection (LOD) and limit of quantification (LOQ) for this compound as 0.002% and 0.005% respectively []. These values demonstrate the sensitivity of the developed RP-UPLC method in detecting and quantifying even trace amounts of this compound present in the Levetiracetam drug substance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.